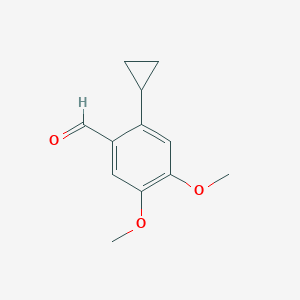

2-Cyclopropyl-4,5-dimethoxybenzaldehyde

Description

Significance of Aryl Aldehydes in Chemical Synthesis

Aryl aldehydes, which are organic compounds where an aldehyde functional group is attached to an aromatic ring, are fundamental reagents in a wide array of chemical transformations. orientjchem.org Their versatility makes them indispensable in the synthesis of various organic molecules. orientjchem.org

Key reactions involving aryl aldehydes include:

Nucleophilic Addition: The electrophilic carbon atom of the aldehyde group is susceptible to attack by nucleophiles, leading to the formation of alcohols, cyanohydrins, and other functional groups.

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation.

Reductive Amination: Aryl aldehydes can be converted into amines through reaction with ammonia (B1221849) or primary or secondary amines in the presence of a reducing agent.

Cross-Coupling Reactions: Modern synthetic methods, such as the Suzuki-Miyaura coupling, have been developed to utilize aldehydes as coupling partners, further expanding their synthetic utility. sigmaaldrich.com

The reactivity of the aldehyde group in 2-Cyclopropyl-4,5-dimethoxybenzaldehyde makes it a key handle for further molecular elaboration.

Role of Dimethoxybenzene Moieties in Medicinal Chemistry Scaffolds

Dimethoxybenzene derivatives are a class of organic compounds that feature two methoxy (B1213986) groups attached to a benzene (B151609) ring. nih.gov These moieties are frequently incorporated into the scaffolds of medicinal compounds due to their favorable electronic and steric properties. nih.govgoogle.com The presence of methoxy groups can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. google.com

Importance of Cyclopropyl (B3062369) Groups in Molecular Design and Biological Activity Modulation

The cyclopropyl group is a three-membered carbocyclic ring that has gained increasing prominence in medicinal chemistry and drug design. researchgate.netchemicalbook.com Its incorporation into a molecule can have profound effects on its physicochemical and biological properties. researchgate.netchemicalbook.com

Key attributes of the cyclopropyl group include:

Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target. chemicalbook.com

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in linear alkyl chains. nih.gov

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity, solubility, and membrane permeability. researchgate.net

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The cyclopropyl group is often employed as a bioisostere for other functionalities, such as a gem-dimethyl group or an alkene. chemicalbook.com This substitution can lead to improved pharmacokinetic properties while maintaining or even enhancing the desired biological effect. chemicalbook.com

The cyclopropane (B1198618) ring possesses unique stereoelectronic properties due to its strained 60° bond angles. mdpi.com The C-C bonds have a higher p-character than typical alkanes, giving them some properties reminiscent of a double bond. chemicalbook.comsemanticscholar.org This "pi-character" allows the cyclopropyl group to participate in conjugation with adjacent pi-systems, such as the aromatic ring in this compound. This interaction can influence the electron distribution and reactivity of the entire molecule.

Overview of the this compound Structural Features

The structure of this compound integrates the aforementioned functional groups into a single, synthetically versatile molecule. The aldehyde group at the 1-position provides a reactive site for a multitude of chemical transformations. The dimethoxy groups at the 4- and 5-positions electronically activate the aromatic ring and can participate in hydrogen bonding. The cyclopropyl group at the 2-position introduces conformational rigidity and unique stereoelectronic effects.

The spatial arrangement of these groups creates a specific steric and electronic environment that can be exploited in the design of novel compounds with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-cyclopropyl-4,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C12H14O3/c1-14-11-5-9(7-13)10(8-3-4-8)6-12(11)15-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

SQLICUAACLGYCD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)C2CC2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropyl 4,5 Dimethoxybenzaldehyde and Key Precursors

Retrosynthetic Analysis of 2-Cyclopropyl-4,5-dimethoxybenzaldehyde

A retrosynthetic approach to this compound logically disconnects the molecule at key positions to identify plausible starting materials. The primary disconnection points are the carbon-carbon bond between the cyclopropyl (B3062369) group and the benzene (B151609) ring, and the formyl group attached to the aromatic core. This analysis suggests that the target molecule can be assembled from a pre-functionalized 4,5-dimethoxybenzaldehyde core by introducing a cyclopropyl group, or by constructing the benzaldehyde (B42025) from a cyclopropyl-substituted dimethoxybenzene precursor. The former approach is often more practical, relying on the formylation of a readily available dimethoxybenzene derivative followed by the introduction of the cyclopropyl moiety.

Approaches to the 4,5-Dimethoxybenzaldehyde Core

The synthesis of the central 4,5-dimethoxybenzaldehyde structure is a critical phase, which can be achieved through various formylation strategies or by manipulation of functional groups on dimethoxybenzene precursors.

Formylation Strategies for Substituted Dimethoxybenzenes

Formylation introduces the essential aldehyde group onto the dimethoxybenzene ring. The choice of method depends on the desired regioselectivity and the nature of the starting material.

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. wikipedia.orgchemeurope.com It involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.orgnrochemistry.com The reactive species is dichlorocarbene, which is generated in situ from chloroform and a strong base like sodium hydroxide. wikipedia.orgunacademy.com The phenoxide ion, being more nucleophilic than the phenol itself, attacks the electron-deficient dichlorocarbene. wikipedia.org Subsequent hydrolysis of the resulting intermediate yields the ortho-hydroxybenzaldehyde. wikipedia.orgunacademy.com

While the Reimer-Tiemann reaction is primarily used for phenols, its application to methoxy-substituted benzenes is less direct. mdma.ch For a substrate like 1,2-dimethoxybenzene (B1683551) (veratrole), direct formylation via this method is not typical. A common strategy involves using a related phenol, such as 4-methoxyphenol, which can be formylated via the Reimer-Tiemann reaction to produce 2-hydroxy-5-methoxybenzaldehyde. chemicalbook.comchemicalbook.com This intermediate can then be methylated to yield the desired dimethoxybenzaldehyde derivative. chemicalbook.comchemicalbook.com The reaction is typically carried out in a two-phase system due to the poor solubility of hydroxides in chloroform, often requiring heating to initiate. wikipedia.org

| Reagent/Condition | Purpose |

| Phenol derivative | Starting material |

| Chloroform (CHCl₃) | Dichlorocarbene source |

| Strong Base (e.g., NaOH) | Deprotonates phenol and generates carbene |

| Heat | Initiates the reaction |

| Aqueous workup | Hydrolyzes intermediate to aldehyde |

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.comwikipedia.org This forms a chloroiminium ion, also known as the Vilsmeier reagent, which acts as the electrophile. chemistrysteps.comwikipedia.org

Electron-rich arenes, including dimethoxybenzenes, are suitable substrates for this reaction. ijpcbs.comwikipedia.org The aromatic ring attacks the electrophilic Vilsmeier reagent in an electrophilic aromatic substitution reaction. ijpcbs.com The resulting iminium ion intermediate is then hydrolyzed during the workup to yield the corresponding aryl aldehyde. chemistrysteps.comwikipedia.org Due to the steric bulk of the Vilsmeier reagent, formylation often occurs at the sterically less hindered position, which can be advantageous for controlling regioselectivity. thieme-connect.de This method is generally mild and efficient. ijpcbs.com

| Reagent/Condition | Purpose |

| Electron-rich arene | Substrate |

| N,N-Dimethylformamide (DMF) | Forms the Vilsmeier reagent |

| Phosphorus oxychloride (POCl₃) | Activates DMF |

| Aqueous workup | Hydrolyzes the iminium salt intermediate |

Alkylation and Demethylation Reactions on Dimethoxybenzene Precursors

The synthesis of specifically substituted dimethoxybenzaldehydes can also be achieved by modifying the functional groups on a pre-existing benzene ring. For instance, a synthetic route to a dimethoxybenzaldehyde might start from a precursor like anethole. chemicalbook.comchemicalbook.com Anethole can be oxidized to anisaldehyde, which is then subjected to a Baeyer-Villiger oxidation. chemicalbook.comchemicalbook.com The resulting O-formyl-4-methoxyphenol is hydrolyzed to 4-methoxyphenol. chemicalbook.comchemicalbook.com This phenol can then be formylated and subsequently methylated. chemicalbook.comchemicalbook.com The methylation of a hydroxyl group to a methoxy (B1213986) group is a common alkylation reaction, often carried out using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. chemicalbook.comchemicalbook.com Conversely, demethylation reactions can be employed to convert a methoxy group into a hydroxyl group, which can then direct ortho-formylation in reactions like the Reimer-Tiemann.

Introduction of the Cyclopropyl Moiety

The final key step in the synthesis is the introduction of the cyclopropyl group onto the aromatic ring. There are several modern synthetic methods to achieve this transformation. One prominent approach involves a transition metal-catalyzed cross-coupling reaction. For instance, an appropriately halogenated (e.g., bromo- or iodo-) 4,5-dimethoxybenzaldehyde can serve as a substrate for a Suzuki-Miyaura coupling reaction with cyclopropylboronic acid or its esters. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org

Another strategy involves the use of cyclopropyl Grignard reagents (cyclopropylmagnesium bromide) in a cross-coupling reaction with an aryl halide or triflate, often catalyzed by palladium. organic-chemistry.org These methods offer a direct and efficient route to aryl cyclopropanes with good functional group tolerance. The cyclopropyl group has become an important structural motif in medicinal chemistry, valued for its ability to act as a rigid linker or an isosteric replacement for other functional groups. scientificupdate.com

| Coupling Partners | Catalyst System | Reaction Type |

| Aryl Halide + Cyclopropylboronic Acid | Palladium Catalyst + Base | Suzuki-Miyaura Coupling |

| Aryl Halide/Triflate + Cyclopropylmagnesium Bromide | Palladium Catalyst | Kumada-Corriu Coupling |

| Aryl Halide + Tricyclopropylbismuth | Palladium Catalyst | Bismuth-mediated Coupling |

Strategies for Direct Cyclopropylation of Aromatic Systems

Direct cyclopropylation of aromatic systems is a challenging yet desirable approach for the synthesis of cyclopropylarenes. This method avoids the pre-functionalization of the aromatic ring, potentially shortening the synthetic sequence. One common strategy involves the use of cyclopropyl Grignard or organolithium reagents in cross-coupling reactions with an appropriate aryl halide. However, the direct introduction of a cyclopropyl group onto an electron-rich aromatic ring like a dimethoxybenzaldehyde derivative can be difficult to achieve with high selectivity and yield.

Another emerging technique is the transition-metal-catalyzed C-H activation/cyclopropylation. This method involves the direct coupling of a C-H bond on the aromatic ring with a cyclopropylating agent. While powerful, this approach often requires specific directing groups to achieve the desired regioselectivity, and its application to the synthesis of this compound is not yet widely reported in the literature.

Cyclopropanation of Vinylic Intermediates

A more established and versatile route to this compound involves the cyclopropanation of a vinylic intermediate, specifically a 2-vinylbenzaldehyde (B1595024) derivative. This two-step process first introduces a vinyl group at the desired position on the benzaldehyde ring, which is then converted to the cyclopropyl group.

The key precursor for this approach is 2-vinyl-4,5-dimethoxybenzaldehyde. This intermediate is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions. masterorganicchemistry.comorgsyn.org These reactions are highly valued for their functional group tolerance and ability to form carbon-carbon bonds with high efficiency. masterorganicchemistry.commdpi.com

In a typical Suzuki-Miyaura coupling, 2-bromo-4,5-dimethoxybenzaldehyde (B182550) is reacted with a vinylboronic acid or a stable derivative like a trivinylboroxane-pyridine complex in the presence of a palladium catalyst and a base. orgsyn.orgmdpi.commdpi.com The trivinylboroxane is a bench-stable solid that can hydrolyze in situ to generate the reactive vinylboronic acid. orgsyn.org

| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent |

|---|---|---|---|---|

| 2-bromo-4,5-dimethoxybenzaldehyde | Trivinylboroxane-pyridine complex | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O |

The Heck reaction offers an alternative route, coupling 2-bromo-4,5-dimethoxybenzaldehyde with an alkene like ethylene (B1197577) in the presence of a palladium catalyst. masterorganicchemistry.com Both methods provide access to the crucial 2-vinylbenzaldehyde intermediate.

Once the 2-vinyl-4,5-dimethoxybenzaldehyde precursor is obtained, the next step is the cyclopropanation of the vinyl group. Several methods are available for this transformation, with the Simmons-Smith reaction being a classic and widely used approach. nih.govwikipedia.orgtcichemicals.com

The Simmons-Smith reaction typically employs a diiodomethane (B129776) and a zinc-copper couple (Zn-Cu) to generate an organozinc carbenoid, which then reacts with the alkene in a stereospecific manner to form the cyclopropane (B1198618) ring. wikipedia.orgtcichemicals.com A modification of this reaction, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to improved reactivity. wikipedia.orgtcichemicals.com

| Reaction | Key Reagents | Notes |

|---|---|---|

| Simmons-Smith | CH₂I₂, Zn-Cu | Classic method, stereospecific. wikipedia.org |

| Furukawa Modification | CH₂I₂, Et₂Zn | Often shows enhanced reactivity. tcichemicals.com |

Other methods for cyclopropanation include the use of diazo compounds, such as diazomethane (B1218177), in the presence of a transition metal catalyst like palladium or copper. rsc.org However, the hazardous nature of diazomethane often makes the Simmons-Smith reaction a more practical choice.

Formation of the Cyclopropyl Group through Ring-Closing Reactions

An alternative strategy for constructing the cyclopropyl ring involves intramolecular ring-closing reactions. One such approach is the Michael Initiated Ring Closure (MIRC). rsc.orgrsc.org This method involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org

For the synthesis of this compound, this could potentially involve a starting material where a suitable leaving group is positioned gamma to a nucleophilic center on a side chain attached to the benzaldehyde ring. While a versatile method for cyclopropane formation, its specific application to this target molecule is less commonly documented than the vinylic intermediate route.

Directed Ortho-Metalation and Functionalization Strategies for Substituted Benzaldehydes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cadiva-portal.orgchem-station.com This technique utilizes a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a new substituent. chem-station.com

In the context of synthesizing this compound, a directing group, such as a tertiary amide or an O-carbamate, could be used to direct lithiation to the 2-position of a 4,5-dimethoxy-substituted benzene ring. nih.govacs.org Subsequent reaction with a cyclopropylating electrophile, or a precursor that can be converted to a cyclopropyl group, would install the desired functionality.

A significant challenge with benzaldehydes is that the aldehyde group itself is reactive towards organolithium reagents. chem-station.com To overcome this, the aldehyde can be protected in situ. chem-station.com For instance, reaction with a chelating diamine can form a protected species that is stable to the lithiation conditions, allowing for successful ortho-functionalization. chem-station.com

| Component | Function/Example |

|---|---|

| Directing Group | Directs lithiation to the ortho position (e.g., -CONEt₂, -OCONEt₂). nih.gov |

| Base | Strong organolithium base (e.g., n-BuLi, s-BuLi). diva-portal.org |

| Electrophile | Reacts with the aryllithium intermediate to introduce the desired group. |

| In situ Protection | Protects reactive functional groups like aldehydes during lithiation. chem-station.com |

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

The successful synthesis of this compound relies on the careful optimization of each step in the reaction sequence. trine.eduodinity.com Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield and purity of the product at each stage.

For instance, in the Suzuki-Miyaura coupling, screening different palladium catalysts and ligands, as well as bases and solvent systems, is often necessary to achieve optimal conversion of the starting materials. Similarly, in the Simmons-Smith cyclopropanation, the choice of solvent can influence the reaction rate, and the purity of the zinc reagent is critical for obtaining high yields. nih.gov

Isolation and Purification Techniques for the Compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. A combination of extraction, chromatography, and crystallization techniques is typically employed.

Following the formylation reaction, the crude product is first worked up by quenching the reaction with an aqueous solution and extracting the organic components into a suitable solvent like ethyl acetate (B1210297). The organic layer is then washed with brine, dried over an anhydrous salt such as magnesium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

Further purification is achieved through column chromatography on silica (B1680970) gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is effective for separating the desired aldehyde from byproducts and unreacted starting materials. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the product.

For obtaining a highly pure solid, recrystallization is the final step. The choice of solvent is crucial and is determined by the solubility of the compound. A solvent system in which the aldehyde is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. A common technique involves dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, inducing the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

An alternative method for purifying aromatic aldehydes involves the formation of a bisulfite adduct. nih.govjove.com This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct. The crude aldehyde is treated with a saturated aqueous solution of sodium bisulfite, and the resulting adduct is separated from organic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base. jove.com

The purity of the final product can be assessed by various analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Summary of Purification Techniques for this compound

| Technique | Description | Key Parameters |

| Extraction | Separation of the crude product from the aqueous reaction mixture into an organic solvent. | Choice of solvent (e.g., ethyl acetate), pH of the aqueous phase. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (silica gel). | Stationary phase, mobile phase composition (e.g., hexane/ethyl acetate gradient). |

| Crystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to cool and form crystals. | Choice of solvent, cooling rate. |

| Bisulfite Adduct Formation | Reversible formation of a water-soluble adduct to separate the aldehyde from non-aldehydic impurities. | Concentration of sodium bisulfite solution, pH for regeneration. nih.govjove.com |

Chemical Transformations and Reactivity Profile of 2 Cyclopropyl 4,5 Dimethoxybenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs the majority of its chemical transformations.

Nucleophilic Additions to the Carbonyl Group

One of the most fundamental reactions of aldehydes is the nucleophilic addition to the carbonyl carbon. A wide array of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield the final product.

The aldehyde functionality of 2-cyclopropyl-4,5-dimethoxybenzaldehyde can be readily reduced to a primary alcohol, (2-cyclopropyl-4,5-dimethoxyphenyl)methanol. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a mild reducing agent that is selective for aldehydes and ketones. The reaction is typically carried out in alcoholic solvents such as methanol (B129727) or ethanol (B145695).

Reaction Scheme: this compound + NaBH₄/CH₃OH → (2-cyclopropyl-4,5-dimethoxyphenyl)methanol

Lithium aluminum hydride is a much more powerful reducing agent and will also reduce esters, carboxylic acids, and amides. The reaction is typically performed in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Reaction Scheme:

this compound + LiAlH₄/THF

H₃O⁺ workup → (2-cyclopropyl-4,5-dimethoxyphenyl)methanol

Catalytic hydrogenation can also be employed for the reduction of aldehydes, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

| Reagent | Solvent | Temperature (°C) | Yield (%) |

| NaBH₄ | Methanol | 0 - 25 | >95 |

| LiAlH₄ | THF | 0 - 25 | >95 |

| H₂/Pd-C | Ethanol | 25 | High |

The reaction of this compound with Grignard reagents (R-MgX) or organolithium reagents (R-Li) is a powerful method for the formation of new carbon-carbon bonds. These organometallic reagents act as potent carbon-based nucleophiles, attacking the carbonyl carbon to form a secondary alcohol after an acidic workup.

For example, the reaction with methylmagnesium bromide would yield 1-(2-cyclopropyl-4,5-dimethoxyphenyl)ethanol.

Reaction Scheme:

this compound + CH₃MgBr/THF

H₃O⁺ workup → 1-(2-cyclopropyl-4,5-dimethoxyphenyl)ethanol

The choice of the Grignard or organolithium reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

| Organometallic Reagent | Product |

| Methylmagnesium bromide | 1-(2-cyclopropyl-4,5-dimethoxyphenyl)ethanol |

| Phenyllithium | (2-cyclopropyl-4,5-dimethoxyphenyl)(phenyl)methanol |

| Vinylmagnesium bromide | 1-(2-cyclopropyl-4,5-dimethoxyphenyl)prop-2-en-1-ol |

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org For this compound, this reaction provides a route to the synthesis of various substituted alkenes. Active methylene compounds, such as malonic acid, diethyl malonate, or ethyl cyanoacetate, are deprotonated by a weak base (e.g., piperidine (B6355638) or pyridine) to form a nucleophilic enolate. wikipedia.orgresearchgate.net This enolate then adds to the aldehyde.

Reaction Scheme with Diethyl Malonate: this compound + CH₂(COOEt)₂ --(Base)--> Diethyl 2-((2-cyclopropyl-4,5-dimethoxyphenyl)methylene)malonate

The initially formed aldol-type adduct often undergoes spontaneous dehydration to yield a more stable, conjugated system.

| Active Methylene Compound | Base | Product |

| Diethyl malonate | Piperidine | Diethyl 2-((2-cyclopropyl-4,5-dimethoxyphenyl)methylene)malonate |

| Malononitrile (B47326) | Piperidine | 2-((2-cyclopropyl-4,5-dimethoxyphenyl)methylene)malononitrile |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(2-cyclopropyl-4,5-dimethoxyphenyl)acrylate |

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are indispensable tools for the conversion of aldehydes into alkenes with high regio- and stereoselectivity. masterorganicchemistry.comwikipedia.org

The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) as the nucleophile. masterorganicchemistry.com The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that fragments to yield the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com

Reaction Scheme with Methylenetriphenylphosphorane: this compound + Ph₃P=CH₂ → 1-Cyclopropyl-4,5-dimethoxy-2-vinylbenzene + Ph₃P=O

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org The HWE reaction generally offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. A significant feature of the HWE reaction is its propensity to form (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org

Reaction Scheme with Triethyl phosphonoacetate: this compound + (EtO)₂P(O)CH₂COOEt --(Base)--> Ethyl (E)-3-(2-cyclopropyl-4,5-dimethoxyphenyl)acrylate

| Olefination Reagent | Base | Product | Predominant Stereochemistry |

| Ph₃P=CH₂ | n-BuLi | 1-Cyclopropyl-4,5-dimethoxy-2-vinylbenzene | N/A |

| Ph₃P=CHCOOEt | NaH | Ethyl 3-(2-cyclopropyl-4,5-dimethoxyphenyl)acrylate | Mixture of E/Z |

| (EtO)₂P(O)CH₂COOEt | NaH | Ethyl 3-(2-cyclopropyl-4,5-dimethoxyphenyl)acrylate | E |

Oxidation Reactions

The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), and milder oxidants like silver oxide (Ag₂O) in the Tollens' test.

For a substrate like this compound, which contains other potentially oxidizable groups, a mild and selective oxidizing agent is often preferred to avoid unwanted side reactions. A common and efficient method for the oxidation of aldehydes to carboxylic acids is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger such as 2-methyl-2-butene.

Reaction Scheme with Sodium Chlorite: this compound + NaClO₂/NaH₂PO₄/2-methyl-2-butene → 2-Cyclopropyl-4,5-dimethoxybenzoic acid

| Oxidizing Agent | Conditions | Product |

| KMnO₄ | Basic, then acidic workup | 2-Cyclopropyl-4,5-dimethoxybenzoic acid |

| CrO₃/H₂SO₄ (Jones reagent) | Acetone | 2-Cyclopropyl-4,5-dimethoxybenzoic acid |

| NaClO₂ | t-BuOH/H₂O, 2-methyl-2-butene | 2-Cyclopropyl-4,5-dimethoxybenzoic acid |

Formation of Imines, Oximes, and Hydrazones

The aldehyde functional group in this compound is a key site for reactivity, readily undergoing condensation reactions with nitrogen-based nucleophiles to form various C=N derivatives. bham.ac.uk These reactions typically involve an initial nucleophilic addition to the carbonyl carbon, followed by a dehydration step, a process that is often catalyzed by acid. bham.ac.uknih.gov

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) leads to the formation of imines. The mechanism involves the amine's nucleophilic attack on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate which then eliminates water to yield the imine. researchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. youtube.com This reaction is analogous to imine formation and is a common method for the protection and characterization of carbonyl compounds. orientjchem.orgarpgweb.com The resulting oximes are generally more stable than imines, a stability that can be attributed in part to resonance involving the oxygen atom's lone pair of electrons. youtube.com

Hydrazones: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields hydrazones. bham.ac.ukyoutube.com Hydrazine is a more potent nucleophile than a typical amine, and the resulting hydrazones are often stable, crystalline solids. bham.ac.uknih.gov The formation of brightly colored 2,4-dinitrophenylhydrazones has historically been used as a classical chemical test for identifying aldehydes and ketones. bham.ac.uk

The general mechanism for these transformations is consistent across the different nucleophiles, differing primarily in the nature of the substituent on the nitrogen atom. bham.ac.ukyoutube.com

Table 1: Condensation Reactions of the Aldehyde Group

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (RNH₂) | Imine | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (H₂NNH₂) | Hydrazone |

This table illustrates the products formed from the reaction of this compound with various nitrogen nucleophiles.

Reactivity of the Cyclopropyl (B3062369) Group

The cyclopropyl group, while often considered an alkyl substituent, possesses unique electronic properties and reactivity due to significant ring strain and the distinct hybridization of its C-C bonds. chimia.chwikipedia.org

Ring-Opening Reactions of Cyclopropanes

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under certain conditions, particularly with acid catalysis. chimia.chnih.govstackexchange.com For aryl-substituted cyclopropanes, Brønsted or Lewis acids can facilitate the cleavage of a C-C bond to generate a carbocation intermediate. nih.govstackexchange.com This reaction proceeds via protonation of the cyclopropane ring, which leads to the formation of a more stable carbocation, typically at the carbon bearing the aromatic ring (a benzylic position). This intermediate can then be trapped by a nucleophile. For instance, the reaction of arylcyclopropanes with arenes in the presence of a Brønsted acid like triflic acid in hexafluoroisopropanol (HFIP) can lead to arylative ring-opening. nih.gov

Conjugative Effects of the Cyclopropyl Group on the Aromatic Ring and Aldehyde

The bonding orbitals of a cyclopropane ring have significant p-character, allowing it to interact electronically with adjacent π-systems, such as an aromatic ring or a carbonyl group. wikipedia.orgstackexchange.com This interaction is often described as being similar to that of a vinyl group, enabling the cyclopropyl group to act as an electron donor through hyperconjugation. wikipedia.org This conjugative effect can influence the electronic properties and reactivity of the entire molecule. The debate continues on the extent to which a cyclopropyl group can transmit conjugation in the ground state versus in excited states or reaction transition states. stackexchange.com However, it is generally accepted that the group can stabilize adjacent carbocations and influence the electron density of the aromatic ring. wikipedia.org This electronic contribution would affect the reactivity of the aldehyde group and the positions of electrophilic attack on the benzene (B151609) ring.

Intramolecular Cyclizations involving the Cyclopropylvinyl Moiety (e.g., intramolecular hydroacylation)

Derivatives of this compound containing a vinyl group can undergo intramolecular cyclization reactions. A notable example is intramolecular hydroacylation, a process that forms a new ring by adding the aldehyde C-H bond across an alkene. wikipedia.org This transformation is typically catalyzed by transition metal complexes, most commonly rhodium(I) phosphine complexes. wikipedia.orgacs.orgnih.govacs.org The mechanism is thought to involve the oxidative addition of the aldehydic C-H bond to the rhodium center, forming an acyl-rhodium(III) hydride species. acs.org This is followed by migratory insertion of the alkene into the rhodium-hydride bond and subsequent reductive elimination to form the cyclic ketone product and regenerate the catalyst. wikipedia.org These reactions are powerful, atom-economical methods for constructing cyclic architectures. rsc.org The presence of the cyclopropyl group can influence the reactivity and stereochemical outcome of such cyclizations. researchgate.netchimia.chepfl.ch

Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring

Direct Bromination and Regioselectivity

Electrophilic aromatic substitution on the benzene ring of this compound is governed by the directing effects of the three existing substituents: the cyclopropyl group, the two methoxy (B1213986) groups, and the aldehyde group. libretexts.orglibretexts.org

Methoxy Groups (-OCH₃): These are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. mnstate.eduyoutube.com

Aldehyde Group (-CHO): This is a deactivating, meta-directing group because it withdraws electron density from the ring through resonance. rsc.org

Cyclopropyl Group: This group is generally considered to be weakly activating and ortho-, para-directing. stackexchange.com

The position of electrophilic attack, such as bromination, is determined by the cumulative effect of these substituents. In the case of this compound, the aromatic ring is highly activated by the two methoxy groups. The only available position for substitution is C-6. The positions C-2, C-4, and C-5 are already substituted. The C-1 position is substituted by the aldehyde, and the C-3 position is sterically hindered and electronically less favored compared to C-6. The powerful activating and directing effects of the two methoxy groups dominate, directing the incoming electrophile (Br⁺) to the C-6 position, which is ortho to the methoxy group at C-5 and meta to the methoxy group at C-4.

Studies on analogous compounds support this prediction. For example, the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) using reagents like KBrO₃ and HBr results in substitution at the C-6 position to yield 6-bromo-3,4-dimethoxybenzaldehyde (also known as 2-bromo-4,5-dimethoxybenzaldehyde (B182550), if numbered differently relative to the bromine). sunankalijaga.orgsunankalijaga.org Similarly, bromination of 2,5-dimethoxybenzaldehyde (B135726) shows that substitution occurs at the positions activated by the methoxy groups. mdma.chupm.edu.my Therefore, direct bromination of this compound is expected to be highly regioselective, yielding 6-bromo-2-cyclopropyl-4,5-dimethoxybenzaldehyde as the major product.

Table 2: Regioselectivity of Bromination

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -CHO | 1 | Deactivating | Meta (to C-3, C-5) |

| -Cyclopropyl | 2 | Activating | Ortho, Para (to C-3, C-6) |

| -OCH₃ | 4 | Activating | Ortho, Para (to C-3, C-5) |

| -OCH₃ | 5 | Activating | Ortho, Para (to C-4, C-6) |

| Predicted Outcome | C-6 | Major Product | The C-6 position is strongly activated by the methoxy group at C-5 (ortho) and the cyclopropyl group at C-2 (para), and is not deactivated by the aldehyde group. |

This table analyzes the directing effects of substituents on the electrophilic bromination of this compound.

Nitration and Halogenation Reactions

Detailed experimental data on the direct nitration and halogenation of this compound is not extensively documented in publicly available literature. However, the outcome of such electrophilic aromatic substitution reactions can be predicted based on the directing effects of the existing substituents on the benzene ring.

The two methoxy groups at positions 4 and 5, along with the cyclopropyl group at position 2, are ortho-, para-directing and activating. Conversely, the aldehyde group at position 1 is a deactivating and meta-directing group. In this arrangement, the positions ortho and para to the activating groups are positions 1, 3, and 6. The position meta to the deactivating aldehyde group is position 3. Therefore, electrophilic attack is most likely to occur at the most activated and sterically accessible position, which is position 6. Position 3 is also activated, but likely to a lesser extent.

Nitration: Nitration would likely proceed by treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The expected major product would be 2-cyclopropyl-6-nitro-4,5-dimethoxybenzaldehyde.

Halogenation: Halogenation, such as bromination or chlorination, would be expected to yield the corresponding 6-halo-2-cyclopropyl-4,5-dimethoxybenzaldehyde. Reagents for such transformations could include bromine in acetic acid or N-chlorosuccinimide, respectively. The electrophilic aromatic substitution mechanism would involve the attack of the electrophile at the electron-rich position 6 of the aromatic ring.

It is important to note that these are predicted outcomes, and experimental verification would be necessary to confirm the regioselectivity and optimize reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org For this compound to undergo these reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. Assuming a halogenated derivative, such as 2-cyclopropyl-6-halo-4,5-dimethoxybenzaldehyde, is available, a variety of cross-coupling reactions could be employed for further derivatization.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl structures. For instance, coupling of a hypothetical 2-cyclopropyl-6-bromo-4,5-dimethoxybenzaldehyde with an arylboronic acid could yield a variety of 2-cyclopropyl-6-aryl-4,5-dimethoxybenzaldehyde derivatives.

Representative Suzuki Coupling Conditions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Biaryl |

| Aryl Triflate | Alkylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Aryl-Alkyl |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.gov The coupling of a halogenated this compound with various terminal alkynes would provide access to a range of alkynyl-substituted derivatives, which are valuable intermediates in organic synthesis.

Representative Sonogashira Coupling Conditions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Aryl-Alkyne |

| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂/XPhos | - | Cs₂CO₃ | Dioxane | Aryl-Alkyne |

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl groups onto the aromatic ring. A hypothetical 2-cyclopropyl-6-halo-4,5-dimethoxybenzaldehyde could be reacted with various alkenes to generate compounds with extended conjugation.

Representative Heck Reaction Conditions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aryl Halide | Alkene | Pd(OAc)₂ | Et₃N | DMF | Aryl-Alkene |

| Aryl Triflate | Alkene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Aryl-Alkene |

These palladium-catalyzed reactions highlight the potential for significant structural diversification of the this compound scaffold, assuming a suitable halogenated precursor can be synthesized. The specific conditions for each reaction would require optimization to achieve the desired products in good yields.

Derivatization Strategies and Analogue Synthesis Based on 2 Cyclopropyl 4,5 Dimethoxybenzaldehyde

Design Principles for Structural Analogues

The design of structural analogues based on the 2-cyclopropyl-4,5-dimethoxybenzaldehyde core is guided by established medicinal chemistry principles. The primary goal is to systematically alter the molecule's structure to modulate its physicochemical properties, biological activity, and metabolic stability. Key strategies include:

Isosteric and Bioisosteric Replacement: This involves substituting specific functional groups with others that have similar spatial or electronic characteristics. For instance, the aldehyde could be replaced with a nitrile or a carboxylic acid to alter its hydrogen bonding capacity and metabolic fate while potentially retaining key binding interactions.

Scaffold Hopping and Ring System Modification: The benzaldehyde (B42025) core can be used as a foundation to construct entirely new heterocyclic systems. This approach aims to discover novel chemical matter with potentially different intellectual property landscapes and improved pharmacological profiles.

Structure-Activity Relationship (SAR) Guided Design: By creating a library of derivatives with systematic modifications at the aldehyde, cyclopropyl (B3062369), and aromatic positions, researchers can identify which molecular features are critical for a desired biological effect. For example, exploring different substituents on the aromatic ring can probe the importance of electronic and steric factors in receptor binding.

Conformational Constraint: The inherent rigidity of the cyclopropyl group and the aromatic ring can be further augmented by incorporating them into larger, more constrained polycyclic systems like indanones or chromanones. This can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity.

Modification of the Aldehyde Group to Diverse Functionalities

The aldehyde functional group is a highly versatile chemical handle, serving as a gateway to numerous other functionalities through well-established organic transformations. This allows for the introduction of a wide range of pharmacophoric features.

Key transformations include:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting acid is a key intermediate for forming esters and amides , which are prevalent in drug molecules.

Reduction: Selective reduction of the aldehyde yields a primary alcohol . Reagents such as sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose. nih.gov

Reductive Amination: This powerful reaction converts the aldehyde into various primary, secondary, or tertiary amines by reacting it with an amine in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the carbonyl group into a carbon-carbon double bond, yielding various alkene derivatives.

Condensation Reactions: Aldol (B89426) and Claisen-Schmidt condensations with ketones or other carbonyl compounds can be used to extend the carbon chain and form α,β-unsaturated systems, which are precursors for various heterocyclic syntheses. orientjchem.org

Conversion to Nitriles: The aldehyde can be converted to a nitrile through a two-step process involving the formation of an oxime followed by dehydration.

| Transformation | Reagents and Conditions | Resulting Functionality |

| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |

| Esterification | Carboxylic Acid, Alcohol, Acid Catalyst | Ester |

| Amidation | Carboxylic Acid, Amine, Coupling Agent | Amide |

| Reduction | NaBH₄, Ethanol (B145695) | Primary Alcohol |

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Amine |

| Aldol Condensation | Acetone, NaOH | α,β-Unsaturated Ketone |

| Conversion to Nitrile | 1. Hydroxylamine (B1172632), 2. Dehydrating agent | Nitrile |

Functionalization of the Cyclopropyl Moiety

The cyclopropyl group is not merely a passive substituent; its high strain energy and unique electronic properties make it amenable to specific chemical manipulations. Functionalization of this moiety can significantly impact the molecule's conformation and biological profile.

C-H Functionalization: Modern catalytic methods enable the direct functionalization of C-H bonds on the cyclopropane (B1198618) ring. Palladium-catalyzed reactions, often using a directing group, can achieve arylation of the cyclopropane C(sp³)–H bond, introducing new aryl substituents. acs.orgrsc.org This approach allows for late-stage modification of the scaffold.

Ring-Opening Reactions: Under certain conditions, the strained cyclopropane ring can undergo ring-opening. For example, treatment with sulfenyl or selenyl chlorides in the presence of an organocatalyst can lead to a 1,3-chlorochalcogenation, transforming the cyclopropyl carbaldehyde into a linear, functionalized aliphatic chain. researchgate.net This strategy dramatically alters the molecular topology.

| Strategy | Reagents and Conditions | Outcome |

| C-H Arylation | Aryl Iodide, Pd Catalyst, Directing Group | Aryl-substituted Cyclopropane |

| 1,3-Chlorosulfenation | Sulfenyl Chloride, Organocatalyst | Ring-opened 1,3-functionalized chain |

Introduction of Additional Substituents on the Aromatic Ring

While the aromatic ring of this compound is already substituted, further functionalization is possible, although the positions are heavily influenced by the existing groups. The two methoxy (B1213986) groups and the cyclopropyl group are all ortho-, para-directing activators. The only available position for electrophilic aromatic substitution is C-6 (ortho to one methoxy group and meta to the other). Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at this position, provided that steric hindrance from the adjacent cyclopropyl group can be overcome. Such modifications can be used to fine-tune the electronic properties of the aromatic system.

Synthesis of Heterocyclic Compounds Utilizing the Benzaldehyde Core

The benzaldehyde core is an excellent platform for constructing fused heterocyclic systems, which are common motifs in biologically active compounds.

The chroman-4-one (chromanone) scaffold is present in numerous natural products and synthetic compounds with a wide range of pharmacological activities. nih.gov A common synthetic route involves the reaction of a phenol (B47542) with a suitable three-carbon unit, followed by intramolecular cyclization.

Starting from this compound, a potential synthetic sequence could begin with a Claisen-Schmidt condensation with an appropriate ketone to form a chalcone-like intermediate. Subsequent steps would involve cyclization to form the dihydropyranone ring. Alternatively, multi-step sequences involving ortho-lithiation or other directed functionalizations could be envisioned to build the chromanone core. ijrpc.com The aldehyde group itself can be a key component in forming the heterocyclic ring, for instance, in cascade reactions initiated from an ortho-alkoxy-substituted benzaldehyde. researchgate.net

Indanones are another class of bicyclic compounds with significant biological relevance. nih.goviyte.edu.tr Their synthesis from benzaldehydes typically requires the construction of a side chain that can undergo intramolecular cyclization onto the aromatic ring.

A plausible route involves converting the aldehyde to a propanoic acid derivative. For example, a Knoevenagel condensation with malonic acid followed by reduction and hydrolysis would yield a 3-arylpropanoic acid. This precursor can then undergo an intramolecular Friedel-Crafts acylation using a strong acid catalyst (like polyphosphoric acid or methanesulfonic acid) to close the five-membered ring and form the corresponding 2-cyclopropyl-4,5-dimethoxy-1-indanone. nih.gov Another advanced strategy is the Nazarov cyclization of a chalcone-like precursor, which can be synthesized from the parent aldehyde. preprints.org

Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds

The synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds with significant biological interest, can be approached through multi-step condensation reactions. A plausible strategy starting from this compound involves its reaction with aminopyrimidine precursors.

One established method for constructing the pyridine (B92270) ring in the pyrido[2,3-d]pyrimidine system is the Friedländer annulation. This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. In a modified approach, this compound can be reacted with a suitably functionalized aminopyrimidine, such as 6-aminouracil (B15529) or its derivatives.

For instance, a common synthetic route involves the initial Knoevenagel condensation of the aldehyde with a compound like malononitrile (B47326) or ethyl cyanoacetate, followed by a cyclization reaction with an aminopyrimidine. A more direct approach could involve the condensation of this compound with a pyrimidine (B1678525) derivative that already contains an activated methyl or methylene group adjacent to an amino group. While specific literature detailing the use of this compound in these syntheses is not prevalent, analogous reactions using substituted benzaldehydes are well-documented researchgate.netrsc.orgwikipedia.org. For example, the reaction of 2,4,6-triaminopyrimidine (B127396) with nitromalonaldehyde (B3023284) (which can be formed in situ) leads to a nitropyrido[2,3-d]pyrimidine, which can then be reductively aminated with various aldehydes researchgate.net. This suggests a potential pathway where a derivative of this compound could be introduced.

The general reaction scheme is outlined below:

Table 1: Proposed Synthesis of a Pyrido[2,3-d]pyrimidine Derivative| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound, 6-Amino-1,3-dimethyluracil | Acetic acid, Reflux | Schiff base intermediate |

| 2 | Schiff base intermediate | Oxidative cyclization | Fused Pyrido[2,3-d]pyrimidine scaffold |

This strategy allows for the incorporation of the 2-cyclopropyl-4,5-dimethoxyphenyl moiety into the pyrido[2,3-d]pyrimidine core, providing a template for further functionalization.

Pyrrolopyrimidine Derivatives

Pyrrolopyrimidines, also known as 7-deazapurines, are another important class of heterocyclic compounds. The synthesis of derivatives from this compound can be achieved by forming a Schiff base with an existing aminopyrrolopyrimidine scaffold.

A common precursor is 4-amino-7H-pyrrolo[2,3-d]pyrimidine. The reaction involves the condensation of the primary amino group of the pyrrolopyrimidine with the aldehyde group of this compound. This reaction is typically acid-catalyzed and results in the formation of an imine (Schiff base) linkage.

The general reaction is as follows:

Reactant 1: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine

Reactant 2: this compound

Conditions: Methanol (B129727), catalytic conc. HCl, reflux

Product: 4-[(2-Cyclopropyl-4,5-dimethoxybenzylidene)amino]-7H-pyrrolo[2,3-d]pyrimidine

This synthetic approach is analogous to procedures reported for other substituted benzaldehydes, which have been successfully condensed with 4-aminopyrrolo[2,3-d]pyrimidine to generate a library of derivatives acs.org. The resulting Schiff base can be a final product or an intermediate for further reactions, such as reduction to form a secondary amine linkage.

Isoxazole (B147169) and Pyrazole (B372694) Derivatives

The synthesis of isoxazole and pyrazole rings often proceeds through a common intermediate: an α,β-unsaturated carbonyl compound (a chalcone). This intermediate can be readily prepared from this compound via a Claisen-Schmidt condensation.

Step 1: Synthesis of Chalcone (B49325) Intermediate

The base-catalyzed condensation of this compound with a ketone (e.g., acetophenone) yields the corresponding chalcone.

Reactants: this compound, Acetophenone

Catalyst: Aqueous NaOH or KOH in ethanol

Product: 1-(2-Cyclopropyl-4,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone)

Step 2: Cyclization to Isoxazole or Pyrazole

The resulting chalcone can then be cyclized to form the desired five-membered heterocyclic ring.

For Isoxazole Synthesis: The chalcone is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. The reaction proceeds via nucleophilic addition of the hydroxylamine to the enone system, followed by intramolecular cyclization and dehydration to form the isoxazole ring youtube.comresearchgate.net.

For Pyrazole Synthesis: The chalcone is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or a substituted hydrazine. The reaction mechanism is similar to isoxazole formation, involving a Michael addition followed by cyclization and dehydration to yield the pyrazoline, which may be subsequently oxidized to the pyrazole google.comyoutube.com.

The specific regioisomer of the resulting pyrazole depends on the reaction conditions and the substitution pattern of the chalcone and hydrazine.

Table 2: Synthesis of Isoxazole and Pyrazole Derivatives

| Heterocycle | Key Reagent for Cyclization | General Product Structure |

| Isoxazole | Hydroxylamine Hydrochloride | 3-(2-Cyclopropyl-4,5-dimethoxyphenyl)-5-phenylisoxazole |

| Pyrazole | Hydrazine Hydrate | 3-(2-Cyclopropyl-4,5-dimethoxyphenyl)-5-phenyl-1H-pyrazole |

Thiazolidinone Rings

Thiazolidinone derivatives can be synthesized from this compound using the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, situated between two electron-withdrawing groups, such as the C-5 methylene group of a 4-thiazolidinone (B1220212) ring acs.org.

Various thiazolidinone cores can be used, including thiazolidine-2,4-dione, rhodanine (B49660) (2-thioxo-4-thiazolidinone), and 2-imino-4-thiazolidinone. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or sodium acetate (B1210297) in a solvent such as ethanol or acetic acid sigmaaldrich.com.

The general reaction scheme is:

Reactant 1: this compound

Reactant 2: A 4-thiazolidinone (e.g., Thiazolidine-2,4-dione)

Catalyst/Solvent: Piperidine/Ethanol or Sodium Acetate/Acetic Acid, Reflux

Product: 5-(2-Cyclopropyl-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione

This reaction creates a 5-benzylidene-substituted thiazolidinone, a scaffold that is frequently explored in medicinal chemistry. The exocyclic double bond is typically formed as the more thermodynamically stable Z-isomer.

Table 3: Knoevenagel Condensation for Thiazolidinone Synthesis

| Thiazolidinone Core | Product Name |

| Thiazolidine-2,4-dione | 5-(2-Cyclopropyl-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione |

| Rhodanine | 5-(2-Cyclopropyl-4,5-dimethoxybenzylidene)-2-thioxothiazolidin-4-one |

| Pseudothiohydantoin | 2-Imino-5-(2-Cyclopropyl-4,5-dimethoxybenzylidene)thiazolidin-4-one |

Stereoselective Synthesis of Chiral Derivatives

The prochiral nature of the aldehyde group in this compound allows for the stereoselective synthesis of chiral derivatives. This can be achieved through several asymmetric synthesis strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

Organocatalytic Asymmetric Reactions: Asymmetric organocatalysis provides a powerful tool for the enantioselective functionalization of aldehydes. For instance, proline and its derivatives can catalyze asymmetric aldol reactions between an aldehyde and a ketone, leading to the formation of chiral β-hydroxy carbonyl compounds with high enantioselectivity. Similarly, organocatalysts can be employed in asymmetric Michael additions, where the aldehyde is first converted into a chiral enamine intermediate that then reacts with a Michael acceptor. These methods could be applied to this compound to generate products with new stereocenters adjacent to the aromatic ring.

Chiral Auxiliary-Mediated Synthesis: Another established approach involves the temporary attachment of a chiral auxiliary to a molecule to direct a subsequent stereoselective transformation wikipedia.org. For example, an Evans oxazolidinone auxiliary could be used. While typically employed for alkylation or aldol reactions of carboxylic acid derivatives, related strategies can be adapted. A more direct method would be the addition of a chiral nucleophile, derived from an auxiliary, to the aldehyde. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Addition of Nucleophiles: The direct asymmetric addition of nucleophiles to the aldehyde carbonyl is a fundamental strategy. This can be accomplished using a stoichiometric chiral reagent or, more efficiently, a catalytic amount of a chiral Lewis acid or Brønsted acid. For example, the asymmetric addition of trimethylsilyl (B98337) cyanide (TMSCN) to benzaldehydes, catalyzed by chiral metal complexes, is a well-known method for producing chiral cyanohydrins, which are versatile synthetic intermediates acs.org.

These strategies provide pathways to access enantiomerically enriched molecules, transforming the achiral this compound into valuable chiral building blocks for further synthetic endeavors.

Application As a Building Block in Complex Molecule Synthesis

Utility of 2-Cyclopropyl-4,5-dimethoxybenzaldehyde in Multi-Step Organic Synthesis

Substituted benzaldehydes are fundamental building blocks in organic chemistry, valued for the reactivity of the aldehyde functional group which can participate in a wide array of chemical transformations. This compound is a particularly useful reagent in multi-step synthesis due to its unique combination of functional groups. The aldehyde group serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like condensations, reductions, and oxidations. bloomtechz.com The presence of two electron-donating methoxy (B1213986) groups on the aromatic ring enhances its nucleophilicity, influencing the regioselectivity of electrophilic aromatic substitution reactions. bloomtechz.com Furthermore, the cyclopropyl (B3062369) moiety imparts specific steric and electronic properties to the molecule and its derivatives, which can be crucial for biological activity and molecular recognition. mdpi.com This combination of reactive sites allows chemists to strategically construct complex molecular architectures from a relatively simple starting material, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. youtube.comlibretexts.org

Precursors for Dihydrofolate Reductase (DHFR) Inhibitors (e.g., Iclaprim-related chromanone intermediates)

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the biosynthesis of nucleic acids and amino acids. mdpi.comnih.gov Its inhibition leads to the disruption of DNA synthesis and cell growth, making it a key target for antimicrobial and anticancer agents. mdpi.com Trimethoprim is a well-known inhibitor of bacterial DHFR. mdpi.com

A notable application of a structurally related compound is in the synthesis of Iclaprim, a novel diaminopyrimidine DHFR inhibitor. beilstein-archives.orgsci-hub.se Iclaprim is effective against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). beilstein-archives.orgsci-hub.se A key step in a reported synthesis of Iclaprim involves the construction of a chromanone framework. This is achieved through a Knoevenagel condensation of a pyrimidine (B1678525) derivative with cyclopropyl carboxaldehyde, followed by an intramolecular Michael addition. beilstein-archives.orgsci-hub.se This reaction sequence establishes the core 2-cyclopropyl-substituted chroman-4-one ring system, a crucial intermediate for Iclaprim. beilstein-archives.org While this specific synthesis starts with cyclopropyl carboxaldehyde, the structure of the resulting intermediate highlights the importance of the 2-cyclopropyl-dimethoxyaryl motif in the development of potent DHFR inhibitors.

| Intermediate/Target | Precursor(s) | Key Reaction | Significance | Reference |

| Iclaprim | 2,4-diamino-5-(2-acetyl-3-hydroxy-4,5-dimethoxybenzyl)pyrimidine + Cyclopropyl carboxaldehyde | Knoevenagel condensation / Intramolecular Michael addition | Forms the key chromanone framework of the DHFR inhibitor. | beilstein-archives.org, sci-hub.se |

| Chromanone Intermediate | Pyrimidine derivative and an aldehyde | Cyclization | Core scaffold for a class of DHFR inhibitors. | beilstein-archives.org |

Building Block for Other Biologically Active Scaffolds

The structural features of this compound—an aldehyde for condensation reactions, a dimethoxy-substituted phenyl ring, and a cyclopropyl group—make it an attractive starting point for a variety of biologically active molecules.

Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmdpi.com Numerous heterocyclic compounds have been investigated as α-glucosidase inhibitors. For instance, various derivatives of phthalimide-benzenesulfonamide, benzo nih.govmdpi.comimidazo[1,2-a]pyrimidines, and 1,2-benzothiazine acetamides have been synthesized and shown to possess potent inhibitory activity against this enzyme. nih.govmdpi.comnih.gov The synthesis of these scaffolds often involves condensation reactions where a substituted benzaldehyde (B42025) is a key reactant. The aldehyde group of this compound can be utilized to construct similar heterocyclic systems, where the cyclopropyl and dimethoxy substituents can be explored for their influence on binding to the enzyme's active site.

| Compound Class | Example Compound | α-Glucosidase IC₅₀ (µM) | Inhibition Type | Reference |

| Phthalimide-benzenesulfonamide hybrids | 4-phenylpiperazin derivative 4m | 52.2 ± 0.1 | Competitive | nih.gov |

| Benzo nih.govmdpi.comimidazo[1,2-a]pyrimidines | Compound 3k (di-chloro substituted) | 16.4 ± 0.36 | Not specified | nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | Compound 12a | 18.25 | Not specified | mdpi.com |

| Standard | Acarbose | 750.0 ± 10.0 | Competitive | nih.gov, nih.gov |

Malaria remains a significant global health issue, and the emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents. nih.gov The cyclopropyl group is a key structural feature in several novel classes of antimalarial compounds. lshtm.ac.uk Specifically, cyclopropyl carboxamides have been identified as potent inhibitors of the Plasmodium falciparum parasite. nih.govnih.gov These compounds have been shown to target cytochrome b, a component of the mitochondrial electron transport chain, which is essential for pyrimidine biosynthesis in the parasite. lshtm.ac.uk The discovery of these potent antimalarial agents, such as GSK1057714 and compound 19, underscores the value of the cyclopropyl motif in designing molecules that can effectively combat malaria. nih.govnih.gov The this compound scaffold could serve as a precursor for synthesizing new analogues within this chemical class.

| Compound Class | Example Compound | In Vitro Activity (IC₅₀) | In Vivo Efficacy (ED₉₀) | Reference |

| Cyclopropyl Carboxamides | Compound 19 | 3 nM (P. falciparum) | 20 mg/kg (mouse model) | nih.gov |

| Cyclopropyl Carboxamides | GSK2645947 | ~5 nM (P. falciparum) | 20 mg/kg (mouse model) | nih.gov |

| Cyclopropyl Carboxamides | MMV024397 | Not specified | Not specified | lshtm.ac.uk |

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, but their use can be associated with side effects. Research into new anti-inflammatory agents is ongoing, with a focus on scaffolds that offer improved efficacy and safety. Benzaldehyde derivatives have been explored as precursors for such compounds. For example, 2,4,5-trimethoxybenzaldehyde (B179766) is noted as a well-known COX-2 selective anti-inflammatory agent. scholaris.cascholaris.ca Furthermore, the 3,4,5-trimethoxybenzyl moiety has been incorporated into derivatives of existing NSAIDs like ibuprofen (B1674241) and ketoprofen, resulting in enhanced anti-inflammatory activity and increased COX-2 inhibition. mdpi.com These findings suggest that the dimethoxybenzaldehyde core of this compound is a relevant structural motif for developing novel anti-inflammatory compounds. researchgate.net

| Compound/Moiety | Application | Key Finding | Reference |

| 2,4,5-Trimethoxybenzaldehyde | Synthesis of NSAID candidate | Identified as a COX-2 selective anti-inflammatory agent. | scholaris.ca, scholaris.ca |

| 3,4,5-Trimethoxybenzyl moiety | Conjugation with NSAIDs | Enhanced anti-inflammatory activity and COX-2 inhibition of parent drugs. | mdpi.com |

| Tetrahydrobenzo[b]thiophenes | NRF2 Activators | Designed as constrained bioisosteres of known anti-inflammatory agents. | nih.gov |

| Compound Class | Starting Aldehyde | Target Organism(s) | Key Finding | Reference |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Various substituted benzaldehydes | Microsporum gypseum, Staphylococcus aureus | Several derivatives showed antifungal/antibacterial activity superior to standard drugs. | nih.gov |

| 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | 4-methoxybenzaldehyde (B44291) | Raoultella ornithinolytica, Candida albicans | Showed selective antimicrobial and significant antifungal effects. | mdpi.com |

| Iclaprim | (Related to) Cyclopropyl carboxaldehyde | MRSA, Vancomycin-resistant S. aureus | Potent DHFR inhibitor with activity against multi-drug resistant bacteria. | beilstein-archives.org, sci-hub.se |

Strategic Integration in Total Synthesis Campaigns

The unique structural and electronic features of this compound make it a strategic building block in the total synthesis of complex natural products and other target molecules. The cyclopropyl group, in particular, offers several advantages in synthetic design, including serving as a rigid scaffold, a precursor for ring-expansion reactions, or as a bioisosteric replacement for other functional groups.

Research Findings:

While specific total synthesis campaigns employing this compound are not extensively documented in the literature, the strategic use of similar cyclopropyl-aryl motifs is well-established. The cyclopropyl group's ability to engage in unique chemical transformations allows for the construction of intricate molecular skeletons that would be challenging to access through other means.

Cyclopropyl Group as a Linchpin: In the synthesis of complex polycyclic structures, a cyclopropyl group can act as a linchpin, bringing together different parts of the molecule in a stereocontrolled manner. The inherent strain of the three-membered ring can be harnessed to drive subsequent skeletal rearrangements.

Modulation of Biological Activity: The incorporation of a cyclopropyl moiety can significantly impact the pharmacological profile of a molecule. It is often used as a metabolically stable isostere for a double bond or a gem-dimethyl group, potentially enhancing potency and improving pharmacokinetic properties. scientificupdate.com

Directing Group in C-H Activation: The cyclopropyl group, in conjunction with the aldehyde, can influence the regioselectivity of C-H activation reactions on the aromatic ring, providing a pathway to further functionalization.

The strategic placement of the dimethoxy groups on the benzaldehyde ring also plays a crucial role. These electron-donating groups can modulate the reactivity of the aromatic system and the aldehyde, and they are common structural motifs in a wide array of natural products, particularly alkaloids and lignans.

The following table outlines hypothetical strategic applications of this compound in the synthesis of different classes of complex molecules, based on the known reactivity of related compounds.

Interactive Data Table: Hypothetical Strategic Applications in Total Synthesis

| Target Molecule Class | Synthetic Strategy | Role of this compound |

| Polycyclic Alkaloids | Intramolecular cyclization following elaboration of the aldehyde. | Provides a rigid cyclopropyl-aryl core for stereocontrolled annulation reactions. |

| Biologically Active Lignans | Dimerization and subsequent cyclization reactions. | Serves as a key monomeric unit, with the methoxy groups being characteristic of this class. |

| Novel Pharmaceutical Scaffolds | Ring-expansion of the cyclopropyl group to form larger carbocycles. | Acts as a masked four-carbon synthon for the construction of unique ring systems. |

| Conformationally Restricted Peptidomimetics | Incorporation into amino acid side chains. | The cyclopropyl group introduces conformational rigidity, influencing peptide secondary structure. |

The strategic integration of this compound in a total synthesis campaign would likely involve its early-stage introduction to establish a key structural fragment. Subsequent transformations would then build upon the functionality and stereochemistry imparted by this versatile building block. The development of efficient methods for the synthesis of this compound is therefore of significant interest to the synthetic chemistry community.

Computational and Theoretical Studies on 2 Cyclopropyl 4,5 Dimethoxybenzaldehyde

Molecular Docking and Ligand-Protein Interaction Analysis (in hypothetical binding scenarios)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound.

In a hypothetical scenario, 2-Cyclopropyl-4,5-dimethoxybenzaldehyde could be docked into the active site of a target protein to explore its potential as an inhibitor. For instance, various benzaldehyde (B42025) derivatives have been investigated as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. dergipark.org.tr The docking process would involve preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the best binding poses based on intermolecular interactions.

The analysis would focus on identifying key interactions between the compound and the amino acid residues in the protein's binding pocket. For this compound, these interactions would likely include:

Hydrogen Bonding: The oxygen atom of the aldehyde group is a potential hydrogen bond acceptor, capable of interacting with donor residues like serine, threonine, or tyrosine.

Hydrophobic Interactions: The cyclopropyl (B3062369) group, the aromatic ring, and the methyl groups of the dimethoxy substituents would likely form hydrophobic and van der Waals interactions with nonpolar residues such as leucine, isoleucine, and valine. mdpi.com

Pi-Stacking: The benzene (B151609) ring could engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

The results are typically quantified by a docking score, which estimates the binding free energy. A lower score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | TYR 48, HIS 110 | Hydrogen Bond (with Aldehyde O) |

| PHE 122 | π-π Stacking | ||

| LEU 300, VAL 298 | Hydrophobic (with Cyclopropyl) | ||

| 2 | -7.9 | SER 159 | Hydrogen Bond (with Methoxy (B1213986) O) |

| TRP 111 | Hydrophobic |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis) to Elucidate Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. DFT studies can determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

For this compound, DFT calculations would provide a detailed picture of its electron distribution. A key output is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. This map helps predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity.

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is an indicator of chemical stability. A small energy gap suggests high chemical reactivity and low kinetic stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -4.0 eV | Relates to the "escaping tendency" of electrons from the system. |

| Electrophilicity Index (ω) | 3.64 eV | Quantifies the ability of the molecule to accept electrons. |

Conformational Analysis of the Cyclopropyl and Aldehyde Moieties

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotations are around the C(ring)-C(aldehyde) and C(ring)-C(cyclopropyl) bonds.